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molecular formula C8H13NO3 B8319785 4-(2-Acetoxyethyl)-4-methyl-2-azetidinone

4-(2-Acetoxyethyl)-4-methyl-2-azetidinone

Cat. No. B8319785
M. Wt: 171.19 g/mol
InChI Key: RJBFUJBSAISZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04264621

Procedure details

Under nitrogen at 0°, a solution of 4-(2-acetoxyethyl)-4-methyl-2-azetidinone (0.014 mole) in 25 ml anhydrous methanol is treated with a solution of sodium methoxide (77 mg, 1.4 mmoles) in 5 ml anhydrous methanol. After stirring for 1 hour, the solution is neutralized with glacial acetic acid. Removal of the methanol in vacuo gives crude 4-(2-hydroxyethyl)-4-methyl-2-azetidinone as an oil. The product is purified by chromatography on silica gel eluting with 10% MeOH/CHCl3 to give the alcohol.
Quantity
0.014 mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][C:7]1([CH3:12])[NH:10][C:9](=[O:11])[CH2:8]1)(=O)C.C[O-].[Na+].C(O)(=O)C>CO>[OH:4][CH2:5][CH2:6][C:7]1([CH3:12])[NH:10][C:9](=[O:11])[CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.014 mol
Type
reactant
Smiles
C(C)(=O)OCCC1(CC(N1)=O)C
Name
sodium methoxide
Quantity
77 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the methanol in vacuo
CUSTOM
Type
CUSTOM
Details
gives crude 4-(2-hydroxyethyl)-4-methyl-2-azetidinone as an oil
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on silica gel eluting with 10% MeOH/CHCl3

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCC1(CC(N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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